molecular formula C19H20N2O B6640180 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile

Katalognummer B6640180
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: LYIAJAZUNHFYDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile acts as a selective agonist of the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex. Activation of the D1 receptor leads to an increase in cyclic AMP (cAMP) production, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
Activation of the dopamine D1 receptor by 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has been shown to increase neuronal excitability and enhance synaptic plasticity in the striatum and prefrontal cortex. This leads to improvements in motor function, cognitive function, and emotional regulation. In addition, activation of the D1 receptor has been shown to increase the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to the neuroprotective effects of 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for precise modulation of the D1 receptor signaling pathway. Another advantage is its relatively long half-life, which allows for sustained activation of the D1 receptor. However, one limitation is that 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has poor solubility in water, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction. Another direction is to explore its effects on other signaling pathways and neurotransmitter systems, such as the glutamate and GABA systems. Furthermore, future studies could investigate the potential of 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile as a neuroprotective agent in various neurodegenerative disorders.

Synthesemethoden

The synthesis of 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile involves the reaction between 2-phenylethylamine and 2-chloro-5-nitrobenzonitrile, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting intermediate is then reacted with 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide to yield 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile.

Wissenschaftliche Forschungsanwendungen

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction. It has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. In addition, it has been found to enhance cognitive function and reduce negative symptoms in animal models of schizophrenia. Furthermore, 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has been shown to reduce drug-seeking behavior in animal models of drug addiction.

Eigenschaften

IUPAC Name

4-[1-hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c20-13-15-5-7-18(8-6-15)19(22)14-21-11-9-16-3-1-2-4-17(16)10-12-21/h1-8,19,22H,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIAJAZUNHFYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)CC(C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.